molecular formula C20H34O2 B1678519 Plaunotol CAS No. 64218-02-6

Plaunotol

Cat. No. B1678519
CAS RN: 64218-02-6
M. Wt: 306.5 g/mol
InChI Key: SUWYPNNPLSRNPS-UNTSEYQFSA-N
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Description

Plaunotol is an acyclic diterpene alcohol originally isolated from the plant Croton sublyratus . It’s a known antiulcer drug and is the most important component of the Thai folk medicinal plant, Plau-noi . It has remarkable antipeptic ulcer activity and has been found to have antibacterial activity against Helicobacter pylori, a causative agent in gastric ulcers and gastric adenocarcinoma .


Synthesis Analysis

The practical synthesis of Plaunotol has been achieved via a highly Z-selective Wittig olefination of α-acetal ketones . This method involves the olefination of readily available aliphatic α-acetal ketones with triphenylphosphonium salts in the presence of a potassium base and 18-crown-6 ether .


Molecular Structure Analysis

The molecular formula of Plaunotol is C20H34O2 . It has an average mass of 306.483 Da and a monoisotopic mass of 306.255890 Da .


Chemical Reactions Analysis

The practical total synthesis of Plaunotol involves a Z-selective Wittig reaction . This reaction provides a useful method for the construction of a range of trisubstituted olefin moieties .


Physical And Chemical Properties Analysis

Plaunotol has a density of 0.936g/cm3 and a boiling point of 440.4ºC at 760 mmHg . Its flash point is 190.6ºC .

Scientific Research Applications

Physical and Mechanical Properties in Biodegradable Materials

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Nanotechnology and Packaging Applications

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Biocompatibility and Clinical Applications

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Future Directions

Plaunotol has shown potential as an anti-inflammatory and anti-ulcer agent . Its antibacterial activity against Helicobacter pylori suggests it could be further developed for the treatment of gastric ulcers and gastric adenocarcinoma . Further investigations into these potential applications are warranted.

properties

IUPAC Name

(2Z,6E)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-6-methylocta-2,6-diene-1,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-17(2)8-5-9-18(3)10-6-12-20(16-22)13-7-11-19(4)14-15-21/h8,10,13-14,21-22H,5-7,9,11-12,15-16H2,1-4H3/b18-10+,19-14+,20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWYPNNPLSRNPS-UNTSEYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCO)C)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/CO)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701024319
Record name (2Z,6E)-2-((3E)-4,8-Dimethyl-3,7-nonadienyl)-6-methyl-2,6-octadiene-1,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701024319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Plaunotol

CAS RN

64218-02-6
Record name Plaunotol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64218-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Plaunotol [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064218026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2Z,6E)-2-((3E)-4,8-Dimethyl-3,7-nonadienyl)-6-methyl-2,6-octadiene-1,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701024319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLAUNOTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV715X4634
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
943
Citations
C Chaotham, S Chivapat, A Chaikitwattana… - BioMed Research …, 2013 - hindawi.com
… analysis of plaunotol. (a) TLC chromatogram of PPE showing two major peaks of plaunotol and a … at the spots of standard plaunotol, PPE plaunotol, and the PPE impurity shown in (a). …
Number of citations: 11 www.hindawi.com
J Yamada, K Kawai, NH Tsuno, J Kitayama… - Planta …, 2007 - thieme-connect.com
… Here, we aimed to investigate the effect of plaunotol on gastric cancer cell … of plaunotol on cancer cells, and demonstrated a very potent inhibitory effect on gastric cancer cells. Plaunotol …
Number of citations: 12 www.thieme-connect.com
P Rinthong, A Jindaprasert, W De-Eknamkul - JPC–Journal of Planar …, 2009 - Springer
Plaunotol, an anti-peptic diterpenoid present in the leaves of Croton stellatopilosus Ohba, was separated from other components of crude methanolic extracts and quantified by …
Number of citations: 3 link.springer.com
SP Khovidhunkit, N Yingsaman… - Journal of Asian …, 2011 - Taylor & Francis
… Plaunotol is an acyclic … plaunotol on human gingival fibroblasts (HGFs) and human oral keratinocytes (HOKs). To assess the cytotoxic effect, HGFs and HOKs were treated with plaunotol…
Number of citations: 9 www.tandfonline.com
K Kawai, NH Tsuno, J Kitayama, Y Okaji… - Anti-cancer …, 2005 - journals.lww.com
We have investigated a potential anti-angiogenic effect of plaunotol, an extract from the leaves of Plau-noi, in an angiogenesis model consisting of human umbilical vein endothelial …
Number of citations: 22 journals.lww.com
T Koga, H Watanabe, H Kawada… - The Journal of …, 1998 - academic.oup.com
… to confirm that plaunotol interacts with … of plaunotol-treated cells were significantly increased in the measurements made using the two spin labels. We also attempted to isolate plaunotol-…
Number of citations: 24 academic.oup.com
N Yoshikawa, J Yamada, NH Tsuno, Y Okaji… - Journal of Surgical …, 2009 - Elsevier
… Here, we aimed to test whether plaunotol could have some … plaunotol on human colon cancer cells, and compared with that of GGOH, another isoprenoid structurally similar to plaunotol …
Number of citations: 24 www.sciencedirect.com
P Tansakul, W De-Eknamkul - Phytochemistry, 1998 - Elsevier
… of plaunotol, an antipetic ulcer constituent accumulated in this plant. The enzymatic formation of plaunotol … The enzymatic product was identified as plaunotol by TLC, IR and GC-MS. …
Number of citations: 32 www.sciencedirect.com
W Sitthithaworn, B Potduang, W De-Eknamkul - ScienceAsia, 2006 - scienceasia.org
… of plaunotol biosynthesis in C. stellatopilosus. For this aspect, we have developed a rapid TLCdensitometric method for plaunotol … method and allows plaunotol of less than 0.1 µg to be …
Number of citations: 12 www.scienceasia.org
J Wungsintaweekul, W De-Eknamkul - Tetrahedron letters, 2005 - Elsevier
Plaunotol, an acyclic diterpene alcohol that accumulates in the chloroplasts of Croton … glucose were incorporated into plaunotol. NMR analysis of the purified plaunotol revealed that all …
Number of citations: 28 www.sciencedirect.com

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